2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has a molecular formula of C7H8N2 and an average mass of 120.152 Da .
Molecular Structure Analysis
The molecular structure of the base compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, consists of a pyrrolopyridine core . The exact molecular structure of “6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one” would include additional functional groups attached to this core.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A series of novel pyridine and fused pyridine derivatives have been synthesized, demonstrating the chemical versatility and potential for diverse applications of compounds similar to 6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one in scientific research. These derivatives exhibit antimicrobial and antioxidant activities, highlighting their potential in medical and pharmaceutical research (Flefel et al., 2018).
Structural Analysis and Potential Applications
The crystal structure of pymetrozine, a compound related to the chemical structure of interest, has been detailed, providing insights into its potential use as an antifeedant in pest control. This study reveals the importance of structural analysis in understanding the function and application of chemical compounds in various fields (Jeon et al., 2015).
Advanced Synthetic Techniques
Innovative synthetic methods have been developed for 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the potential for creating a wide array of derivatives from the core structure of interest. These methods facilitate the exploration of the compound's applications in various scientific domains (Goto et al., 1991).
Coordination Chemistry and Metal Chelation
The compound and its derivatives have been studied for their ability to chelate metals, forming stable complexes. This property is crucial for applications in materials science, catalysis, and environmental remediation. The synthesis of surrogates designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals showcases the potential of these compounds in designing novel materials (Duong et al., 2011).
Drug Delivery and Biological Applications
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, facilitated by the compound's structural characteristics, highlights its potential in drug delivery systems. This application is particularly relevant in the development of targeted therapies and the enhancement of drug solubility and stability (Mattsson et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as 6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds in the pyrrolopyrazine class have shown activity on kinase inhibition . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, and signal transduction .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis .
Result of Action
Kinase inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cells .
Properties
IUPAC Name |
6-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)5-4-10(15-16)13(19)17-7-9-3-2-6-14-11(9)8-17/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMDLTVACBTETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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